molecular formula C21H14F3N5OS B2459542 N-(2-(1H-pyrazol-1-yl)ethyl)-3-cyano-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide CAS No. 1396793-33-1

N-(2-(1H-pyrazol-1-yl)ethyl)-3-cyano-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2459542
CAS No.: 1396793-33-1
M. Wt: 441.43
InChI Key: NUILQHZPCGPHIS-UHFFFAOYSA-N
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Description

“N-(2-(1H-pyrazol-1-yl)ethyl)-3-cyano-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazole ring, a benzothiazole ring, and an amide group .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each introducing a new functional group or ring to the molecule. The exact synthesis process for this specific compound is not detailed in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its various functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms. The benzothiazole ring is a fused ring system containing a benzene ring and a thiazole ring. The amide group consists of a carbonyl group (C=O) and a nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reactants used. The presence of various functional groups allows it to participate in a wide range of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amide group would likely make it polar and potentially soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature .

Future Directions

The potential applications and future directions for this compound are not specified in the available literature .

Properties

IUPAC Name

3-cyano-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5OS/c22-21(23,24)16-6-2-7-17-18(16)27-20(31-17)29(11-10-28-9-3-8-26-28)19(30)15-5-1-4-14(12-15)13-25/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUILQHZPCGPHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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